![molecular formula C22H19N5O2 B10872401 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10872401.png)
2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
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Overview
Description
2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound featuring a unique fusion of pyrrolo, triazolo, and pyrimidinyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step organic synthesis
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This can be achieved through a series of condensation reactions under controlled conditions, often using catalysts such as Lewis acids.
Functional Group Introduction: The 4-methoxyphenyl group is introduced via electrophilic aromatic substitution, while the phenol group is typically added through nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolo and pyrimidine rings, potentially altering the electronic properties and biological activity of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the modification of the methoxy and phenol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong bases like sodium hydride for nucleophilic substitution.
Major Products
The major products from these reactions include various substituted derivatives, which can be further explored for enhanced biological activity or different pharmacokinetic properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has shown promise in various bioassays. It is being studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine
In medicine, this compound is under investigation for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific molecular targets .
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of products with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol apart is its unique combination of structural features, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C22H19N5O2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C22H19N5O2/c1-13-14(2)27(15-8-10-16(29-3)11-9-15)21-19(13)22-24-20(25-26(22)12-23-21)17-6-4-5-7-18(17)28/h4-12,28H,1-3H3 |
InChI Key |
RTBYARJDJNRPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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